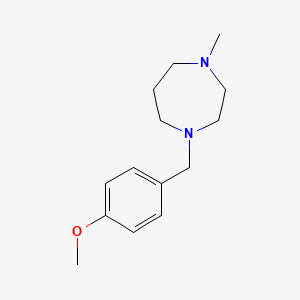
1-(4-chlorobenzyl)-4-phenylpiperazine
Übersicht
Beschreibung
1-(4-chlorobenzyl)-4-phenylpiperazine (CBPP) is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various fields, including neuroscience and psychiatry. CBPP has been shown to have a unique mechanism of action that makes it a promising candidate for the development of new drugs.
Wirkmechanismus
1-(4-chlorobenzyl)-4-phenylpiperazine acts as a partial agonist at the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of mood, anxiety, and stress. 1-(4-chlorobenzyl)-4-phenylpiperazine has been shown to increase the activity of this receptor, leading to the activation of downstream signaling pathways. This results in the modulation of neurotransmitter release and neuronal excitability, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
1-(4-chlorobenzyl)-4-phenylpiperazine has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in the regulation of mood and behavior. 1-(4-chlorobenzyl)-4-phenylpiperazine has also been shown to decrease the levels of corticosterone, a hormone that is involved in the stress response.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorobenzyl)-4-phenylpiperazine has several advantages for use in laboratory experiments. It has a well-defined mechanism of action, which makes it a useful tool compound for studying the serotonin 5-HT1A receptor. 1-(4-chlorobenzyl)-4-phenylpiperazine is also relatively easy to synthesize and has good solubility in water, which makes it suitable for use in in vitro and in vivo experiments.
One limitation of 1-(4-chlorobenzyl)-4-phenylpiperazine is that it may have off-target effects at other serotonin receptors, which could complicate the interpretation of results. Additionally, 1-(4-chlorobenzyl)-4-phenylpiperazine has not yet been extensively studied in humans, so its safety and efficacy in a clinical setting are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-chlorobenzyl)-4-phenylpiperazine. One area of interest is the development of new drugs based on the structure of 1-(4-chlorobenzyl)-4-phenylpiperazine that have improved pharmacological properties and fewer off-target effects. Another direction is the investigation of 1-(4-chlorobenzyl)-4-phenylpiperazine's potential therapeutic applications in the treatment of various neurological and psychiatric disorders in humans. Finally, further research is needed to fully understand the mechanism of action of 1-(4-chlorobenzyl)-4-phenylpiperazine and its effects on other serotonin receptors, which could provide insights into the development of new drugs for a range of disorders.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorobenzyl)-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-(4-chlorobenzyl)-4-phenylpiperazine has also been investigated for its potential use as a tool compound in neuroscience research, particularly in the study of serotonin receptors.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-phenylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)14-19-10-12-20(13-11-19)17-4-2-1-3-5-17/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOSMRSKOCAHPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-4-phenylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(4-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-isopropyl-2-piperazinyl)ethanol](/img/structure/B3834971.png)
![N-{4-[(4-benzyl-1-piperidinyl)methyl]phenyl}acetamide](/img/structure/B3834988.png)


![2-[(3'-fluoro-5-methyl-2-biphenylyl)oxy]acetamide](/img/structure/B3835010.png)
![butyl 4-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B3835012.png)

![2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]isoleucinate](/img/structure/B3835032.png)
![butyl 4-[(3-nitrobenzoyl)amino]benzoate](/img/structure/B3835040.png)
![N-[3-(trifluoromethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B3835047.png)